4,4,8-Trimethylchroman-2-one
Description
4,4,8-Trimethylchroman-2-one (CAS 87234-57-9) is a chromanone derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.09 g/mol . Structurally, it features a chromanone core (a benzopyranone system) with methyl substituents at the 4, 4, and 8 positions. Chromanones are bicyclic compounds consisting of a benzene ring fused to a pyran-2-one moiety, and substitutions at these positions influence their physicochemical and biological properties.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4,4,8-trimethyl-3H-chromen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-5-4-6-9-11(8)14-10(13)7-12(9,2)3/h4-6H,7H2,1-3H3 |
InChI Key |
NVBIWLJQMCJZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC(=O)O2)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Differences
The table below summarizes key structural and molecular distinctions between 4,4,8-Trimethylchroman-2-one and related compounds:
Key Observations:
- Substitution Patterns : 4,4,8-Trimethylchroman-2-one lacks polar functional groups (e.g., hydroxyl), unlike 4,4-dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one, which exhibits strong hydrogen-bonding networks in its crystal structure .
- Core Structure: Chromanones (e.g., 4,4,8-trimethylchroman-2-one) differ from coumarins (e.g., 4,7,8-trimethyl-2H-chromen-2-one) in the position of the ketone group, influencing electronic properties and reactivity .
- Synthetic Utility : The hydroxy-substituted analog (6-hydroxy-5,7,8-trimethylchroman-2-one) serves as a precursor for methylation reactions to generate derivatives like 4,4,8-Trimethylchroman-2-one .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- 4,4-Dimethyl-6-hydroxy-5,7,8-trimethylchroman-2-one : Forms zigzag chains via O4–H···O9 hydrogen bonds, with additional stabilization from C–H···O and C–H···π interactions .
- 4,4,8-Trimethylchroman-2-one: Limited hydrogen-bonding capacity due to the absence of hydroxyl groups, likely leading to weaker intermolecular forces and lower melting points compared to hydroxy-substituted analogs.
Thermal Stability and Reactivity
- Methyl groups in 4,4,8-Trimethylchroman-2-one enhance hydrophobicity and may improve thermal stability compared to hydroxylated derivatives.
- Hydroxy-substituted compounds (e.g., 6-hydroxy-5,7,8-trimethylchroman-2-one) are more reactive toward electrophilic agents, as demonstrated by their use in methylation reactions .
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